
7-(Benzyloxy)-3-(2,4-dimethoxyphenyl)-4-(2-methoxyethyl)-2H-1-benzopyran-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(Benzyloxy)-3-(2,4-dimethoxyphenyl)-4-(2-methoxyethyl)-2H-1-benzopyran-2-one is a synthetic organic compound belonging to the class of benzopyran derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, featuring multiple methoxy groups and a benzyloxy substituent, contributes to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Benzyloxy)-3-(2,4-dimethoxyphenyl)-4-(2-methoxyethyl)-2H-1-benzopyran-2-one typically involves multi-step organic reactions. One common method includes the condensation of appropriate benzaldehyde derivatives with coumarin precursors under basic conditions. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as piperidine or pyridine to facilitate the condensation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
7-(Benzyloxy)-3-(2,4-dimethoxyphenyl)-4-(2-methoxyethyl)-2H-1-benzopyran-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into its corresponding alcohols or alkanes.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide in aprotic solvents.
Major Products Formed
Oxidation: Quinones, carboxylic acids.
Reduction: Alcohols, alkanes.
Substitution: Various substituted benzopyran derivatives.
Scientific Research Applications
7-(Benzyloxy)-3-(2,4-dimethoxyphenyl)-4-(2-methoxyethyl)-2H-1-benzopyran-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, anti-inflammatory, and antioxidant properties.
Medicine: Explored for its potential therapeutic effects in treating diseases such as cancer, cardiovascular disorders, and neurodegenerative conditions.
Industry: Utilized in the development of new materials with specific optical or electronic properties.
Mechanism of Action
The mechanism of action of 7-(Benzyloxy)-3-(2,4-dimethoxyphenyl)-4-(2-methoxyethyl)-2H-1-benzopyran-2-one involves its interaction with various molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Modulating Receptors: Interacting with cellular receptors to influence signal transduction processes.
Antioxidant Activity: Scavenging free radicals and reducing oxidative stress in cells.
Comparison with Similar Compounds
Similar Compounds
- 7-Hydroxy-3-(2,4-dimethoxyphenyl)-4-(2-methoxyethyl)-2H-1-benzopyran-2-one
- 7-(Benzyloxy)-3-(4-methoxyphenyl)-4-(2-methoxyethyl)-2H-1-benzopyran-2-one
- 7-(Benzyloxy)-3-(2,4-dimethoxyphenyl)-4-(2-ethoxyethyl)-2H-1-benzopyran-2-one
Uniqueness
The presence of the benzyloxy group and multiple methoxy substituents in 7-(Benzyloxy)-3-(2,4-dimethoxyphenyl)-4-(2-methoxyethyl)-2H-1-benzopyran-2-one distinguishes it from similar compounds. These structural features contribute to its unique chemical reactivity and potential biological activities, making it a valuable compound for further research and development.
Properties
CAS No. |
946534-21-0 |
|---|---|
Molecular Formula |
C27H26O6 |
Molecular Weight |
446.5 g/mol |
IUPAC Name |
3-(2,4-dimethoxyphenyl)-4-(2-methoxyethyl)-7-phenylmethoxychromen-2-one |
InChI |
InChI=1S/C27H26O6/c1-29-14-13-22-21-11-10-20(32-17-18-7-5-4-6-8-18)16-25(21)33-27(28)26(22)23-12-9-19(30-2)15-24(23)31-3/h4-12,15-16H,13-14,17H2,1-3H3 |
InChI Key |
MMHYTSHEVHTKQS-UHFFFAOYSA-N |
Canonical SMILES |
COCCC1=C(C(=O)OC2=C1C=CC(=C2)OCC3=CC=CC=C3)C4=C(C=C(C=C4)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



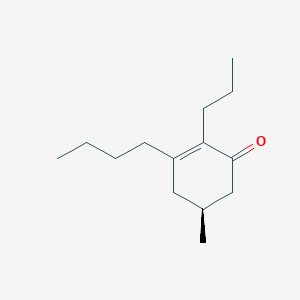
![2-Chloro-5-[(1H-pyrrolo[2,3-c]pyridin-7-yl)amino]phenol](/img/structure/B12625835.png)
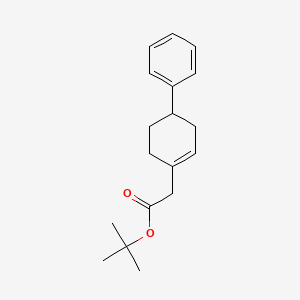
![(1S,11S,12R,16S)-14-(3-chloro-4-fluorophenyl)-11-(2,2-dimethylpropanoyl)-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-13,15-dione](/img/structure/B12625845.png)
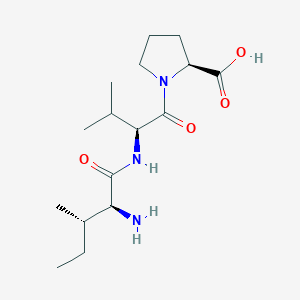
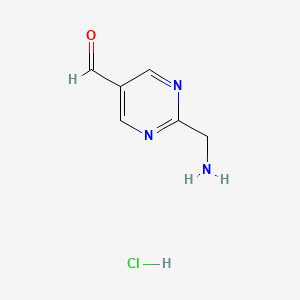
![N,N'-[(Cyclohexylazanediyl)di(prop-1-yl-2-ylidene)]dihydroxylamine](/img/structure/B12625860.png)
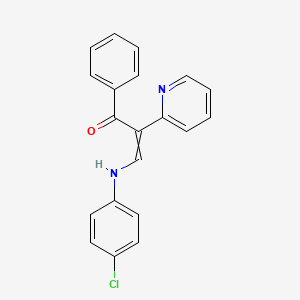
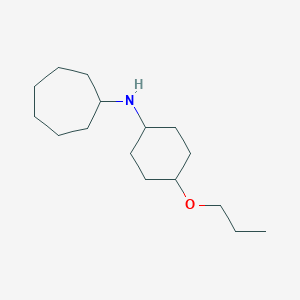
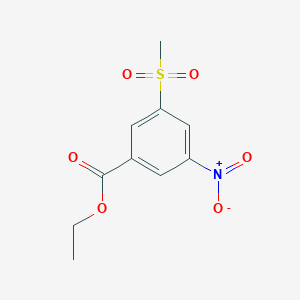
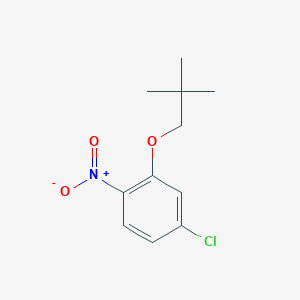
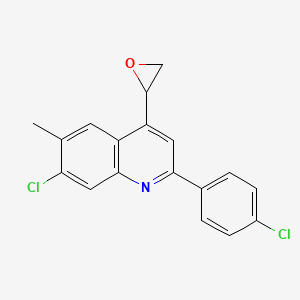
![9-Benzyl-1,9-diazaspiro[5.5]undec-3-ene](/img/structure/B12625898.png)
